molecular formula C16H16ClNO2 B13095426 (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride

Cat. No.: B13095426
M. Wt: 289.75 g/mol
InChI Key: IQPDGMMDYUVEFA-RSAXXLAASA-N
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Description

Molecular Architecture and Stereochemical Configuration

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride (C₁₆H₁₆ClNO₂) features a bicyclic indoline core fused to a benzyl ester group, with a hydrochloride salt stabilizing the amino moiety. The indoline system comprises a six-membered benzene ring fused to a five-membered nitrogen-containing ring, partially saturated at the 2- and 3-positions. The stereogenic center at the 2-position adopts an S configuration, as evidenced by the SMILES notation O=C([C@H]1NC2=C(C=CC=C2)C1)OCC3=CC=CC=C3, which explicitly denotes the chiral center. The benzyl ester group (-OCC₆H₅) is esterified to the carboxylic acid at position 2, while the hydrochloride counterion associates with the secondary amine in the indoline ring.

The molecular weight of the free base (C₁₆H₁₅NO₂) is 253.30 g/mol, increasing to 295.80 g/mol upon hydrochloride salt formation. Density functional theory (DFT) calculations on analogous indoline-2-carboxylates suggest that the S configuration optimizes intramolecular hydrogen bonding between the amine and ester groups, reducing steric strain. This configuration is critical for enantioselective applications, as demonstrated in palladium-catalyzed annulations where chiral indoline-2-carboxylic acids direct stereochemical outcomes.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for (S)-indoline-2-carboxylic acid benzyl ester hydrochloride remain unreported, insights can be extrapolated from related indoline esters and benzyl amino acid salts. For example, DSC analyses of benzyl ester p-toluenesulfonates reveal that enantiomers of phenylalanine and valine derivatives form conglomerates in the solid state, characterized by distinct melting points and IR spectral profiles. Similarly, the hydrochloride salt of the title compound likely adopts a crystalline lattice stabilized by ionic interactions between the protonated amine and chloride ions, alongside π-π stacking of the aromatic rings.

Conformational studies of indoline-2-carboxylates highlight the influence of the bicyclic system on rotational freedom. The indoline core restricts rotation about the C2-N bond, locking the ester group in an equatorial orientation relative to the nitrogen atom. This rigidity contrasts with fully saturated octahydroindole analogs, such as (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid benzyl ester hydrochloride (C₁₆H₂₂ClNO₂), where increased saturation permits greater conformational flexibility.

Comparative Structural Analysis with Related Indoline Esters

The structural and electronic properties of (S)-indoline-2-carboxylic acid benzyl ester hydrochloride diverge significantly from those of related indoline and amino acid esters. Key comparisons include:

Feature (S)-Indoline-2-carboxylic Acid Benzyl Ester Hydrochloride Octahydroindole-2-carboxylic Acid Benzyl Ester Hydrochloride Phenylglycine Benzyl Ester
Core Saturation Partially saturated indoline Fully saturated octahydroindole Acyclic amino acid
Molecular Formula C₁₆H₁₆ClNO₂ C₁₆H₂₂ClNO₂ C₁₅H₁₅NO₂
Molecular Weight 295.80 g/mol 295.80 g/mol 241.29 g/mol
Stereochemical Impact Rigid bicyclic system enhances stereochemical retention Flexible saturated core increases conformational mobility High racemization due to electron-withdrawing phenyl group

The indoline core’s partial saturation confers intermediate rigidity compared to octahydroindole derivatives, balancing stereochemical stability with synthetic versatility. In contrast, acyclic amino acid benzyl esters like phenylglycine exhibit pronounced racemization under acidic conditions due to electron-withdrawing side chains, whereas the indoline system’s constrained geometry mitigates such effects. These structural distinctions underscore the title compound’s utility in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H15NO2.ClH/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15;/h1-9,15,17H,10-11H2;1H/t15-;/m0./s1

InChI Key

IQPDGMMDYUVEFA-RSAXXLAASA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride typically involves the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or indoline ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indoline ring and ester moiety play crucial roles in its interaction with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Regioselectivity and Functionalization
  • Indole derivatives like 5-benzyloxy-1H-indole-2-carboxylic acid (15) exhibit regioselective functionalization at the 5-position, influenced by substituent effects during cyclization. This contrasts with indoline analogs, where substitution patterns are less variable due to the saturated core .
  • The synthesis of (S)-indoline-2-carboxylic acid benzyl ester HCl is complicated by competing N- and O-benzylation, requiring precise reaction conditions to avoid dibenzylated byproducts .
Stability and Handling
  • Light sensitivity is a critical drawback of (S)-indoline-2-carboxylic acid benzyl ester HCl, causing rapid decomposition in neutral chloroform solutions (11% degradation in 16 hours at 4°C).
Stereochemical Considerations
  • Cis/trans isomers of 3-(carboxymethyl)indoline-2-carboxylic acid HCl (compounds 42 and 53) demonstrate distinct melting points (162°C vs. 149°C), highlighting the impact of stereochemistry on physical properties. These analogs are synthesized in high yields (71%) via diastereoselective routes, outperforming the lower-yield benzyl ester derivatives .

Biological Activity

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, as well as its potential applications in drug development.

Chemical Structure and Properties

(S)-Indoline-2-carboxylic acid benzyl ester hydrochloride features an indoline ring structure with a carboxylic acid group and a benzyl ester moiety. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride exhibits antimicrobial properties. Studies have shown that compounds with similar indole structures can inhibit various bacterial strains, suggesting that this compound may also possess similar capabilities. The specific mechanisms of action are likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride has been investigated through various assays. Notably, compounds derived from indole structures have demonstrated significant cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Assays : In vitro studies reveal that related indole derivatives can induce apoptosis in cancer cells, with IC50 values ranging from 0.1 µM to 3.11 µM against different cancer lines, including T47D breast cancer cells and HepG2 liver carcinoma cells .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspases and the inhibition of tubulin polymerization, which is critical for mitosis .

Case Studies

  • Integrase Inhibition : A derivative similar to (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride was found to inhibit integrase activity, showing an IC50 value of 3.11 µM in assays targeting viral replication . This suggests potential applications in antiviral drug development.
  • VEGFR-2 Inhibition : Related compounds have been tested for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. Some derivatives showed promising IC50 values below 1 µM, indicating strong inhibitory effects on angiogenesis .

Research Findings Summary

Activity Cell Line IC50 Value (µM) Mechanism
AnticancerT47D0.1Apoptosis induction via caspase activation
Integrase inhibitionVarious3.11Binding to active site, disrupting function
VEGFR-2 inhibitionVarious<1Inhibition of angiogenesis

Q & A

Q. What are the established synthetic methodologies for (S)-Indoline-2-carboxylic acid benzyl ester hydrochloride, and what factors contribute to low yields?

The compound is synthesized via benzylation of (S)-indoline-2-carboxylic acid with benzyl chloride in dimethylacetamide (DMAA) under basic conditions (KOH). Key challenges include competing side reactions (e.g., oxidative dehydrogenation to N-benzylindole) and the product’s light sensitivity. Reported yields are low (23% by GC-MS), with further decomposition observed in solution (reducing to 11% after 16 hours at 4°C) .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Gas chromatography-mass spectrometry (GC-MS) is essential for identifying the ester and byproducts (e.g., benzyl alcohol, N-benzylindole) . High-performance liquid chromatography (HPLC) with ≥95% purity thresholds ensures quality control, as specified in reagent catalogs .

Q. What safety protocols are required for handling and storage?

The compound is light-sensitive and requires storage in dark, inert conditions (e.g., chloroform at 4°C). Personal protective equipment (gloves, goggles) must be worn to avoid inhalation or dermal contact. Waste must be segregated and processed by certified hazardous waste handlers due to potential toxic decomposition products .

Advanced Research Questions

Q. How can researchers mitigate the compound’s instability during synthesis and storage?

Strategies include:

  • Conducting reactions under dark or amber glassware to minimize photodegradation .
  • Rapid in situ use in downstream applications (e.g., PET tracer synthesis) to bypass storage challenges .
  • Avoiding prolonged exposure to ambient conditions, as decomposition products (e.g., N-benzylindole) dominate over time .

Q. What mechanistic insights explain the formation of indole byproducts during synthesis?

Under basic conditions, the indoline ring undergoes oxidative dehydrogenation, forming N-benzylindole (22.1% byproduct) . Computational methods, such as density-functional thermochemistry (DFT), could model transition states to optimize reaction selectivity and suppress side pathways .

Q. How does the stereochemistry of (S)-Indoline-2-carboxylic acid influence its utility in asymmetric synthesis?

The (S)-configuration is critical for chiral induction in proline-derived catalysts and PET radiotracers. For example, it serves as a precursor for α-[11C]methyl amino acids, where stereochemical purity ensures accurate biological targeting in positron emission tomography (PET) imaging .

Q. What alternative reaction conditions or catalysts could improve synthetic yields?

Proposed optimizations include:

  • Substituting DMAA with polar aprotic solvents (e.g., DMF) under controlled temperatures .
  • Using phase-transfer catalysts or microwave-assisted synthesis to enhance efficiency .
  • Employing freshly distilled benzyl chloride to minimize impurities that reduce yields .

Data Contradictions and Resolution

Q. How can discrepancies in reported yields (e.g., 23% vs. 11%) be resolved?

Yield variations arise from differences in reaction duration, light exposure, and storage conditions. Standardizing protocols (e.g., strict light exclusion, immediate post-synthesis analysis) ensures reproducibility. GC-MS tracking of byproducts (e.g., benzyl alcohol, indole derivatives) clarifies decomposition kinetics .

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